N-butyl-3-(4-isopropylphenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-butyl-3-(4-isopropylphenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex heterocyclic compound.
Preparation Methods
The synthesis of N-butyl-3-(4-isopropylphenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves multiple steps. One common synthetic route includes the cyclization of appropriate thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine precursors with N-butyl and 4-isopropylphenylsulfonyl groups under specific reaction conditions . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-butyl-3-(4-isopropylphenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of key metabolic enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds include other triazolothienopyrimidines, such as:
- 3-(4-ethylphenylsulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- 3-(4-isopropylphenylsulfonyl)-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C20H23N5O2S2 |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-butyl-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C20H23N5O2S2/c1-4-5-11-21-18-17-16(10-12-28-17)25-19(22-18)20(23-24-25)29(26,27)15-8-6-14(7-9-15)13(2)3/h6-10,12-13H,4-5,11H2,1-3H3,(H,21,22) |
InChI Key |
ZAQHLYXETPTDJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC2=C(N=NN2C3=C1SC=C3)S(=O)(=O)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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